2-Chloro-7-nitrobenzo[d]oxazole
Description
Significance of the Benzoxazole (B165842) Heterocycle in Chemical Sciences
The benzoxazole core, a bicyclic system composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a prominent structural motif in both natural products and synthetic organic chemistry. globalresearchonline.netresearchgate.net Its aromatic nature confers relative stability, while the presence of heteroatoms provides reactive sites for functionalization. globalresearchonline.net This unique combination of properties has led to the extensive exploration of benzoxazole derivatives in various scientific disciplines.
In medicinal chemistry, the benzoxazole scaffold is considered a "privileged structure" due to its frequent appearance in biologically active compounds. globalresearchonline.netnih.gov A vast number of benzoxazole derivatives have been synthesized and investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. globalresearchonline.netkuey.netnih.gov The versatility of the benzoxazole ring allows it to interact with a multitude of biological targets, such as enzymes and receptors, making it a valuable building block in drug discovery and development. researchgate.netnih.gov Beyond pharmaceuticals, benzoxazoles have also found applications in materials science as fluorescent probes and in the development of organic electronics. globalresearchonline.netnih.gov
Unique Aspects of Halogenated and Nitro-Substituted Benzoxazoles
The introduction of halogen and nitro substituents onto the benzoxazole framework dramatically influences its electronic properties and reactivity. Halogens, such as chlorine, are electron-withdrawing groups that can modulate the acidity and reactivity of adjacent functional groups. Their presence can also facilitate specific synthetic transformations. nih.gov
The nitro group (NO2) is a powerful electron-withdrawing substituent with a profound impact on the chemical character of the benzoxazole ring. Its presence significantly deactivates the aromatic system towards electrophilic substitution while activating it for nucleophilic aromatic substitution. nih.gov This feature is often exploited in the synthesis of more complex benzoxazole derivatives. Furthermore, the nitro group can participate in various chemical reactions, including reduction to an amino group, which opens up avenues for further functionalization. The combination of a halogen and a nitro group on the benzoxazole ring creates a molecule with unique reactivity, offering a platform for diverse chemical explorations. The presence of these electron-withdrawing groups can favor halogenation reactions. globalresearchonline.net
Rationale for Academic Research on 2-Chloro-7-nitrobenzo[d]oxazole
The specific compound, this compound, serves as a valuable intermediate and research tool in organic synthesis and analytical chemistry. The chlorine atom at the 2-position is a reactive site, susceptible to nucleophilic displacement. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of a library of 2-substituted-7-nitrobenzoxazole derivatives.
A key area of research involving a closely related isomer, 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), highlights the utility of such compounds. NBD-Cl is widely used as a derivatizing agent for the sensitive detection of primary and secondary amines, amino acids, and other nucleophilic species in analytical and biochemical studies. nih.govbiotium.comresearchgate.net The reaction of NBD-Cl with amines results in a highly fluorescent product, enabling their quantification at very low concentrations. biotium.com This principle of using a reactive chloro-nitro-substituted heterocyclic compound as a fluorescent tag underscores the rationale for academic interest in molecules like this compound. nih.gov Research into its reactivity and spectroscopic properties can lead to the development of novel analytical reagents and probes. researchgate.netnih.gov
The synthesis of various substituted benzoxazoles, including those with nitro groups, is an active area of research, with methods being developed to create these compounds efficiently. nih.govmdpi.comrsc.org The study of this compound contributes to the fundamental understanding of the reactivity and potential applications of this class of nitrohalogenated heterocycles.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 928196-42-3 | bldpharm.com |
| Molecular Formula | C7H3ClN2O3 | bldpharm.com |
| Molecular Weight | 198.56 g/mol | bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-nitro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANACKXIBHDZFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 7 Nitrobenzo D Oxazole
Classical Synthetic Routes to Benzoxazoles and Their Applicability to 2-Chloro-7-nitrobenzo[d]oxazole
The formation of the benzoxazole (B165842) ring system is central to the synthesis of this compound. Classical methods for constructing this heterocyclic system provide a foundation for devising a synthetic pathway.
Cyclization Reactions of o-Aminophenols and Derivatives
One of the most fundamental and widely employed methods for benzoxazole synthesis is the cyclization of ortho-aminophenols with various reagents. nih.gov This approach involves the reaction of an o-aminophenol with a one-carbon synthon, such as a carboxylic acid, an acid chloride, an ester, or an orthoester, which provides the C2 atom of the benzoxazole ring. nih.gov The reaction typically proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration.
For the synthesis of this compound, a potential starting material would be 2-amino-6-nitrophenol (B1276892). The challenge lies in the selective reaction at the C2 position to introduce the chloro group. A plausible strategy would involve the cyclization of 2-amino-6-nitrophenol with a reagent that can be readily converted to a chloro group. For instance, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a 2-hydroxybenzoxazole intermediate, which could then be chlorinated.
A related classical approach is the Phillips condensation, which involves the reaction of an o-aminophenol with a carboxylic acid under high temperatures or in the presence of a dehydrating agent like polyphosphoric acid (PPA). Another variation is the Ladenburg synthesis, which utilizes an acid chloride for the acylation step.
Condensation Reactions in Benzoxazole Synthesis
Condensation reactions provide another versatile avenue for the synthesis of the benzoxazole core. These reactions often involve the formation of the oxazole (B20620) ring from precursors that already contain the necessary atoms. A notable example is the reaction of α-haloketones with acid amides, although this is more commonly used for oxazoles in general rather than benzoxazoles specifically. slideshare.net
A more applicable condensation reaction for benzoxazoles involves the reaction of o-aminophenols with aldehydes followed by oxidation. This method, however, is more suited for the synthesis of 2-substituted benzoxazoles where the substituent is derived from the aldehyde.
A modern and efficient approach that can be considered a type of condensation-cyclization is the reaction of anilides with a base. nih.gov Specifically, an anilide derived from a 2-fluoroaniline (B146934) can undergo an N-deprotonation followed by an intramolecular O-SNAAr (Nucleophilic Aromatic Substitution) cyclization to yield the benzoxazole. nih.gov To apply this to the target molecule, one would need to start with a suitably substituted anilide, which would likely involve a multi-step synthesis of the precursor itself.
Targeted Synthesis of this compound
The targeted synthesis of this compound requires the strategic introduction of both the chloro and nitro groups onto the benzoxazole backbone. This can be achieved either by starting with a pre-functionalized benzene (B151609) ring or by functionalizing the benzoxazole ring after its formation.
Nitration Strategies for Benzoxazole Scaffolds
The introduction of a nitro group onto the benzoxazole ring is a key step. The position of nitration is directed by the existing substituents and the electronics of the heterocyclic ring.
The nitration of benzoxazole itself typically occurs at the 6-position. However, the presence of other substituents can alter this regioselectivity. For the synthesis of this compound, the nitro group is required at the 7-position. Achieving this regioselectivity can be challenging.
One strategy to control the position of nitration is to use a directing group. For instance, if the synthesis starts from a substituted o-aminophenol, the position of the nitro group is already established. Therefore, the synthesis would ideally begin with 2-amino-6-nitrophenol. The subsequent cyclization and chlorination would then lead to the desired product.
Alternatively, if starting with 2-chlorobenzoxazole, direct nitration would likely lead to a mixture of isomers, with the 6-nitro and potentially the 4-nitro and 5-nitro isomers being formed. The 7-position is generally less favored for electrophilic substitution. Therefore, a directing group or a multi-step process would be necessary to achieve the desired 7-nitro substitution pattern.
A variety of nitrating agents and reaction conditions are available for the nitration of aromatic and heterocyclic compounds. The choice of reagent can influence the regioselectivity and yield of the reaction.
| Nitrating Agent | Typical Reaction Conditions |
| Nitric Acid/Sulfuric Acid | The most common nitrating mixture, typically used at low temperatures (0-25 °C). |
| Nitric Acid/Acetic Anhydride (B1165640) | A milder nitrating system, often used for sensitive substrates. |
| Potassium Nitrate/Sulfuric Acid | Another common and effective nitrating system. |
| Nitronium Tetrafluoroborate (NO2BF4) | A powerful nitrating agent, often used in aprotic solvents. |
For the nitration of a benzoxazole derivative, careful control of the reaction conditions is crucial to avoid over-nitration or degradation of the starting material. The specific conditions would need to be optimized based on the substrate and the desired outcome.
The synthesis of the related compound 2-chloro-5-nitrobenzo[d]oxazole (B1599828) has been reported via the reaction of 5-nitrobenzo[d]oxazole-2-thiol with thionyl chloride in the presence of DMF. chemicalbook.com This suggests a potential route where a 7-nitrobenzoxazole precursor could be similarly converted.
A plausible, albeit challenging, synthetic route to this compound could start from 2-amino-6-nitrophenol. This precursor would first be cyclized to form 7-nitrobenzo[d]oxazol-2(3H)-one. Subsequent chlorination of the 2-oxo group using a reagent like phosphorus oxychloride or thionyl chloride would then yield the final product. The success of this route would depend on the feasibility of each step and the stability of the intermediates.
Chlorination Methodologies
The introduction of a chlorine atom at the 2-position of the benzoxazole ring is a critical step in the synthesis of the target molecule. This can be accomplished through direct chlorination of a pre-formed benzoxazole derivative or by incorporating the chlorine atom into a precursor that is subsequently cyclized.
Direct Chlorination of Benzoxazoles
A common strategy for the synthesis of 2-chlorobenzoxazoles involves the direct chlorination of the corresponding benzoxazol-2(3H)-one. In the context of this compound, this would entail the initial synthesis of 7-nitrobenzo[d]oxazol-2(3H)-one, which can be prepared from the cyclization of 2-amino-6-nitrophenol.
Once 7-nitrobenzo[d]oxazol-2(3H)-one is obtained, it can be subjected to chlorination using various reagents. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of transformation. The reaction is typically carried out by heating the benzoxazolone derivative in excess POCl₃, often in the presence of a base such as pyridine (B92270) or N,N-dimethylaniline, which can catalyze the reaction and neutralize the generated HCl. nih.gov The use of a sealed reactor can allow for the use of equimolar amounts of POCl₃ at elevated temperatures, offering a more environmentally friendly and efficient process. nih.gov
Another potent chlorinating agent for this conversion is phosphorus pentachloride (PCl₅). The reaction generally involves heating the benzoxazolone with PCl₅, which effectively replaces the hydroxyl group of the enolic tautomer of the lactam with a chlorine atom.
Thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is another viable reagent for the chlorination of benzoxazolone precursors. The reaction of 5-nitrobenzo[d]oxazole-2-thiol with thionyl chloride and DMF has been reported to yield the corresponding 2-chloro-5-nitrobenzoxazole, suggesting a similar approach could be applicable for the 7-nitro isomer.
A summary of typical reagents for direct chlorination is presented in Table 1.
Table 1: Reagents for Direct Chlorination of Benzoxazol-2(3H)-ones
| Reagent | Typical Conditions |
|---|---|
| Phosphorus oxychloride (POCl₃) | Heating in excess reagent, often with a base (e.g., pyridine) |
| Phosphorus pentachloride (PCl₅) | Heating with the reagent, may be used in a solvent like o-dichlorobenzene |
Introduction of Chlorine via Precursor Modification
An alternative to direct chlorination of the benzoxazole ring is to introduce the chlorine atom at an earlier stage, utilizing a chlorinated precursor for the cyclization step. For instance, a precursor already containing the 2-chloro functionality can be cyclized to form the desired product.
While specific examples for this compound are not prevalent in the literature, analogous syntheses of other 2-chlorobenzoxazoles provide insight into this strategy. A general approach involves the reaction of an o-aminophenol with a reagent that provides the C-Cl unit. Phosgene or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), are commonly employed for this purpose. nih.gov The reaction of 2-amino-6-nitrophenol with triphosgene would be a plausible route to form an intermediate, such as a carbamoyl (B1232498) chloride or an isocyanate, which could then undergo intramolecular cyclization to yield this compound. researchgate.net The cyclization can often be promoted by heat or the addition of a base.
Multi-Step Synthetic Sequences for this compound
A logical and commonly employed route for the synthesis of this compound is a multi-step sequence starting from a readily available precursor. A feasible pathway commences with 2-amino-6-nitrophenol.
Step 1: Cyclization to form 7-nitrobenzo[d]oxazol-2(3H)-one. The initial step involves the cyclization of 2-amino-6-nitrophenol to form the benzoxazolone ring. This can be achieved using several reagents that provide the carbonyl group.
Phosgene or Triphosgene: Reaction with phosgene or, more conveniently, triphosgene in an inert solvent can effectively form the cyclic carbamate (B1207046). nih.gov
N,N'-Carbonyldiimidazole (CDI): CDI is a milder and safer alternative to phosgene for effecting cyclization. The reaction of 2-amino-6-nitrophenol with CDI would likely proceed under relatively gentle conditions to afford 7-nitrobenzo[d]oxazol-2(3H)-one. organic-chemistry.org
Urea (B33335): Heating 2-amino-6-nitrophenol with urea can also lead to the formation of the benzoxazolone ring through a condensation reaction.
Step 2: Chlorination of 7-nitrobenzo[d]oxazol-2(3H)-one. The intermediate, 7-nitrobenzo[d]oxazol-2(3H)-one, is then chlorinated to yield the final product. As detailed in section 2.2.2.1, this is typically accomplished using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, heating the nitrobenzoxazolone in refluxing POCl₃, potentially with a catalytic amount of a tertiary amine, would be expected to provide this compound. nih.gov
A schematic representation of this multi-step synthesis is shown below:
Scheme 1: Multi-step synthesis of this compound
Cyclization: 2-Amino-6-nitrophenol + Carbonylating Agent (e.g., Triphosgene, CDI) → 7-Nitrobenzo[d]oxazol-2(3H)-one
Chlorination: 7-Nitrobenzo[d]oxazol-2(3H)-one + Chlorinating Agent (e.g., POCl₃) → this compound
One-Pot Synthetic Approaches to this compound
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. While a specific one-pot procedure for this compound is not explicitly documented, methodologies for related compounds suggest its feasibility.
A potential one-pot approach could involve the reaction of 2-amino-6-nitrophenol with triphosgene. researchgate.net In this scenario, triphosgene could first react with the aminophenol to form an intermediate that subsequently undergoes in-situ cyclization and chlorination to yield the final product directly. The reaction conditions, such as solvent, temperature, and the use of a base, would be critical in directing the reaction towards the desired outcome.
Another conceptual one-pot strategy could involve the condensation of 2-amino-6-nitrophenol with a suitable C1 synthon that also facilitates chlorination. The use of triphenylbismuth (B1683265) dichloride has been reported to promote the desulfurization of thioamides and subsequent cyclization to form 2-substituted benzoxazoles, suggesting that organometallic reagents could play a role in developing novel one-pot syntheses. beilstein-journals.org
Advanced Synthetic Techniques and Green Chemistry in the Preparation of this compound
Modern synthetic chemistry increasingly emphasizes the use of advanced techniques and green chemistry principles to improve reaction efficiency and reduce environmental impact.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. mdpi.comeurekaselect.com The synthesis of various benzoxazole derivatives has been successfully achieved using microwave-assisted methods. researchgate.netresearchgate.net
For the synthesis of this compound, microwave heating could be applied to several steps of the synthetic sequence. For instance, the cyclization of 2-amino-6-nitrophenol could be accelerated under microwave irradiation. The condensation of 2-aminophenols with various reagents to form the benzoxazole ring is a well-documented application of this technology. eurekaselect.com
Similarly, the chlorination step could also benefit from microwave assistance. The use of microwave heating in conjunction with solid-supported reagents or in solvent-free conditions can lead to more environmentally benign and efficient chlorination processes. A microwave-assisted one-pot synthesis starting from 2-amino-6-nitrophenol and a suitable chlorinating/cyclizing agent represents an attractive and green synthetic strategy. For example, a one-pot reaction involving the reduction of a nitrophenol followed by cyclization with a carboxylic acid has been successfully performed under microwave irradiation, indicating the potential for similar multi-step, one-pot microwave-assisted syntheses. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoxazoles (General)
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Energy Efficiency | Lower | Higher |
| Yields | Often moderate to good | Often good to excellent |
| Side Reactions | More prevalent | Often reduced |
Ultrasound-Assisted Synthesis
Ultrasound irradiation has been recognized as a powerful tool in chemical synthesis, promoting reactions through acoustic cavitation. This technique often leads to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional methods. While a specific ultrasound-promoted synthesis for this compound is not extensively documented, the application of sonochemistry to the synthesis of the core benzoxazole ring system from 2-aminophenol (B121084) precursors is well-established.
Researchers have developed a green method for synthesizing benzoxazole derivatives using a magnetic nanoparticle-supported Lewis acidic ionic liquid ([email protected]) under solvent-free sonication. researchgate.net In this protocol, a mixture of a 2-aminophenol and an aldehyde was sonicated at 70°C for 30 minutes, resulting in moderate to good yields (up to 90%). researchgate.net The key advantages of this approach include the absence of solvent, rapid reaction rates, and the ability to easily separate and reuse the magnetic catalyst for up to five cycles with only a slight decrease in performance. researchgate.net
Another study presented an efficient one-pot synthesis of 2-arylbenzoxazoles under ultrasound irradiation catalyzed by multi-walled carbon nanotubes (MWCNTs) supporting potassium cyanide (KCN). researchgate.net This heterogeneous nanocatalyst, combined with sonication in DMF media, facilitated the reaction of o-aminophenol with various aldehydes, affording excellent yields in short reaction times. researchgate.net The protocol is noted for its simple workup, catalyst reusability, and mild conditions. researchgate.net
These findings suggest that an ultrasound-assisted approach could be highly effective for the initial cyclization step in the synthesis of this compound, namely the reaction of 2-amino-6-nitrophenol with a suitable one-carbon source to form the 7-nitrobenzo[d]oxazol-2(3H)-one intermediate.
Table 1: Examples of Ultrasound-Assisted Synthesis of Benzoxazole Derivatives
| Catalyst System | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| LAIL@MNP | 2-Aminophenol, Benzaldehyde (B42025) | Solvent-free, 70°C, Sonication | 30 min | up to 90% | researchgate.net |
Catalytic Approaches (e.g., Organometallic, Heterogeneous Catalysis)
Catalysis is pivotal in developing efficient and selective synthetic transformations. For the synthesis of this compound, catalytic methods can be applied to both the formation of the benzoxazole ring and the introduction of the 2-chloro substituent.
A novel method for synthesizing benzoxazoles involves the cyclization of 2-aminophenols with β-diketones using a combined catalyst system of a Brønsted acid (TsOH·H₂O) and copper iodide (CuI). organic-chemistry.orgacs.org This reaction proceeds effectively in acetonitrile (B52724) at 80°C. organic-chemistry.org Significantly, the methodology tolerates a wide range of substituents on the 2-aminophenol ring, including electron-withdrawing groups like nitro and chloro, achieving yields from 64% to 89%. organic-chemistry.orgacs.org This demonstrates the potential for applying such a dual-catalytic system to the cyclization of 2-amino-6-nitrophenol.
Another powerful cascade reaction for synthesizing 2-substituted benzoxazoles employs the activation of tertiary amides with triflic anhydride (Tf₂O) in the presence of 2-fluoropyridine. nih.gov This method facilitates the reaction with various 2-aminophenols. Notably, a nitro-substituted aminophenol was shown to be well-tolerated, providing the desired product in a 65% yield, highlighting the robustness of this catalytic activation. nih.gov
For the specific introduction of the 2-chloro group, a common route involves the chlorination of a benzoxazolone intermediate. A patent describes the use of solid triphosgene as a chlorinating agent to prepare 2-chlorobenzoxazoles from o-aminophenol, proceeding via a 2-benzoxazolone. google.com Triphosgene serves as a safer, solid substitute for gaseous phosgene and effectively converts the cyclic carbamate (lactam) functionality of the benzoxazolone into the desired 2-chloro-substituted product.
Table 2: Catalytic Systems for Benzoxazole Synthesis
| Catalyst / Reagent | Substrates | Key Features | Yield | Reference |
|---|---|---|---|---|
| TsOH·H₂O / CuI | 2-Aminophenols, β-Diketones | Tolerates nitro and chloro groups | 64-89% | organic-chemistry.orgacs.org |
| Tf₂O / 2-Fluoropyridine | 2-Aminophenols, Tertiary Amides | Tolerates nitro groups | 65% (for nitro-substituted) | nih.gov |
Solvent-Free and Environmentally Benign Protocols
The principles of green chemistry encourage the reduction or elimination of hazardous solvents. Several methodologies for benzoxazole synthesis align with this goal, utilizing solvent-free conditions or environmentally benign media.
One approach involves the condensation of 2-aminophenol and aldehydes under solvent-free conditions at 130°C using a Brønsted acidic ionic liquid gel as a recyclable catalyst. rsc.org This method produced a range of benzoxazole derivatives in high yields (85–98%) and the catalyst could be reused for five consecutive runs. rsc.org
Mechanochemistry, specifically the grinding of reactants in a mortar and pestle, offers another solvent-free alternative. The synthesis of benzoxazoles from 2-aminophenol and substituted benzaldehydes has been achieved using strontium carbonate (SrCO₃) as a catalyst at room temperature. rsc.org This grindstone method provides high yields in just 20 minutes. rsc.org Similarly, using potassium ferrocyanide as a catalyst under solvent-free grinding conditions furnished benzoxazole derivatives in excellent yields (87-96%) in under two minutes. rsc.org
Microwave-assisted synthesis is another green technique that often reduces reaction times and energy consumption. nih.gov The synthesis of 5-chloro-2-phenylbenzoxazole has been demonstrated via the cyclization of 2-amino-4-chlorophenol (B47367) and benzaldehyde using a deep eutectic solvent ([CholineCl][oxalic acid]) as a catalyst under microwave irradiation, achieving 99% conversion in just 15 minutes. mdpi.com These protocols underscore the feasibility of synthesizing the 7-nitrobenzo[d]oxazol-2(3H)-one intermediate in a manner that is both efficient and environmentally responsible.
Table 3: Comparison of Environmentally Benign Protocols for Benzoxazole Synthesis
| Method | Catalyst / Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Solvent-free Heating | Brønsted acidic ionic liquid gel, 130°C | 5 h | 85-98% | rsc.org |
| Grinding (Mechanochemistry) | SrCO₃, Room Temperature | 20 min | High | rsc.org |
| Grinding (Mechanochemistry) | Potassium Ferrocyanide, Room Temperature | < 2 min | 87-96% | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 7 Nitrobenzo D Oxazole
Reactivity of the Nitro Group at the 7-Position
The nitro group at the 7-position profoundly influences the reactivity of the 2-chloro-7-nitrobenzo[d]oxazole molecule. It strongly deactivates the aromatic ring towards electrophilic attack and, more importantly, activates it for nucleophilic aromatic substitution. Furthermore, the nitro group itself can undergo reduction to yield the corresponding amine, a key transformation for generating further molecular diversity.
Reduction Reactions to Amine Derivatives
The conversion of the 7-nitro group to a 7-amino group is a pivotal reaction, providing access to a range of derivatives with altered electronic and biological properties. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. For substrates containing halogen substituents, careful selection of the catalyst and reaction conditions is crucial to avoid undesired hydrodehalogenation.
Palladium on Carbon (Pd/C): This is a common and often preferred catalyst for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines using hydrogen gas (H₂). commonorganicchemistry.com However, a significant drawback of H₂ with Pd/C is its potential to reduce a wide array of other functional groups, including the cleavage of carbon-halogen bonds. commonorganicchemistry.com
Raney Nickel: Catalytic hydrogenation with Raney Nickel is also effective for reducing nitro groups. It is often chosen as an alternative to Pd/C for substrates where the dehalogenation of aromatic chlorides, bromides, or iodides is a concern. commonorganicchemistry.com
Catalytic Transfer Hydrogenation: An alternative to using flammable hydrogen gas is catalytic transfer hydrogenation. A highly efficient and selective reduction of halogenated nitroarenes has been achieved using hydrazine (B178648) hydrate (B1144303) as the hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov This method has been successfully applied to a large variety of halogenated nitroarenes to produce the corresponding anilines in good yields. nih.gov This approach offers advantages such as controlled chemoselectivity and applicability to chloro, bromo, and iodo-substituted substrates. nih.gov
Table 1: Common Catalysts for Nitro Group Reduction
| Catalyst System | Hydrogen Source | Key Features |
| Pd/C | H₂ gas | Highly effective, but may cause dehalogenation. commonorganicchemistry.com |
| Raney Nickel | H₂ gas | Useful alternative to Pd/C to prevent dehalogenation of aryl halides. commonorganicchemistry.com |
| Pd/C | Hydrazine Hydrate | Selective for nitro group reduction in the presence of halogens (transfer hydrogenation). nih.gov |
Several chemical reducing agents can effectively convert the nitro group to an amine, often with greater functional group tolerance than some catalytic hydrogenation methods.
Tin(II) Chloride (SnCl₂): The use of tin(II) chloride provides a mild method for the reduction of nitro groups to amines and is compatible with the presence of other reducible groups. commonorganicchemistry.com For instance, 2-nitrophenols have been successfully reduced to 2-aminophenol (B121084) derivatives using SnCl₂·2H₂O as a key step in the synthesis of 2-aminobenzoxazole (B146116) derivatives. chemistrysteps.com
Iron (Fe) and Zinc (Zn): The use of iron or zinc metal in the presence of an acid, such as acetic acid, offers another mild route to reduce nitro groups to amines while preserving other sensitive functionalities. commonorganicchemistry.com
Sodium Dithionite (Na₂S₂O₄) and Sodium Sulfide (B99878) (Na₂S): These reagents can also be employed for the reduction of nitro groups. Sodium sulfide, in particular, can sometimes achieve selective reduction of one nitro group when multiple are present and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com
Table 2: Common Chemical Reagents for Nitro Group Reduction
| Reagent | Conditions | Key Features |
| Tin(II) Chloride (SnCl₂) | Typically with HCl or as SnCl₂·2H₂O | Mild conditions, good functional group tolerance. commonorganicchemistry.comchemistrysteps.com |
| Iron (Fe) | Acidic (e.g., Acetic Acid) | Mild method, compatible with other reducible groups. commonorganicchemistry.com |
| Zinc (Zn) | Acidic (e.g., Acetic Acid) | Mild method, similar to Fe. commonorganicchemistry.com |
| Sodium Sulfide (Na₂S) | - | Can be selective for one of multiple nitro groups. commonorganicchemistry.com |
Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group
The potent electron-withdrawing nature of the nitro group at the 7-position, along with the fused oxazole (B20620) ring, renders the entire benzo-fused ring system highly electrophilic. This activation facilitates nucleophilic attack not only at the carbon bearing the chloro group but also at other positions on the ring. Research has indicated that 4-chloro-7-nitrobenzofurazan (B127121) (an alternative name for the title compound) possesses at least one highly electrophilic center at the C-6 position, which is even more reactive towards nucleophiles than the C-4 position where the chlorine atom is located. researchgate.net This suggests that under certain conditions, nucleophilic attack could potentially occur at C-6, leading to substitution of the hydrogen atom at that position, a process known as SNAr-H. The stability of the intermediate Meisenheimer complex is a critical factor in these reactions, and the strong resonance stabilization provided by the ortho/para nitro group is a key driving force. libretexts.org
Reactivity of the Chloro Group at the 2-Position
The chlorine atom at the 2-position of the benzoxazole (B165842) ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the electron-withdrawing effects of both the adjacent ring nitrogen and the nitro group at the 7-position.
Nucleophilic Substitution Reactions (SNAr) of Chlorine
The substitution of the 2-chloro group is a common and synthetically useful reaction for this class of compounds. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of diverse 2-substituted-7-nitrobenzo[d]oxazole derivatives.
Reaction with Amines: this compound, often referred to as NBD-Cl, is widely used as a derivatizing agent for primary and secondary amines. nih.govnih.gov The reaction proceeds rapidly, often in a convenient solvent like methanol (B129727), ethanol, or acetonitrile (B52724), sometimes with the addition of a weak base such as sodium bicarbonate to neutralize the HCl formed. koreascience.kr It reacts with various amines, including anilines and amino acids, to form highly fluorescent derivatives, which is useful in bioanalytical chemistry. koreascience.kr For example, it has been reacted with phenylalanine in the presence of sodium bicarbonate to yield the corresponding N-substituted derivative. A study on the reaction of NBD-Cl with anilines in a methanol-acetonitrile mixture suggests the reaction proceeds through a single electron transfer (SET) pathway followed by a normal SNAr mechanism.
Reaction with Thiols: The compound also reacts with thiol-containing molecules. However, the reaction can be complex. Spectroscopic studies have shown that in addition to the expected 4-thio derivative, other products can form, including a reversible Meisenheimer-type complex. commonorganicchemistry.comkoreascience.kr
Reaction with Phenols: The reactivity of NBD-Cl with a series of substituted phenols has been investigated using Density Functional Theory (DFT), confirming its electrophilic character and its propensity to undergo SNAr reactions with phenoxide nucleophiles. researchgate.net
The general mechanism for the SNAr reaction at the 2-position involves the addition of the nucleophile to the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electronegative oxygen atom of the nitro group. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the benzoxazole ring is restored. chemistrysteps.comlibretexts.org
Table 3: Examples of Nucleophilic Substitution at the 2-Position
| Nucleophile | Product Type | Reference(s) |
| Primary/Secondary Amines | 2-Amino-7-nitrobenzo[d]oxazoles | nih.govnih.govkoreascience.kr |
| Anilines | 2-(Phenylamino)-7-nitrobenzo[d]oxazoles | |
| Amino Acids | N-(7-Nitrobenzo[d]oxazol-2-yl)amino acids | |
| Thiols | 2-(Thio)-7-nitrobenzo[d]oxazoles | commonorganicchemistry.comkoreascience.kr |
| Phenols | 2-(Phenoxy)-7-nitrobenzo[d]oxazoles | researchgate.net |
Reaction with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)
Nitrogen nucleophiles, particularly primary and secondary amines, react readily with this compound. This reaction is widely used for derivatization, as seen with the analogous NBD-Cl, which converts non-fluorescent primary or secondary amines into highly fluorescent derivatives. nih.govresearchgate.net The reaction proceeds through an SNAr pathway, yielding 2-amino-7-nitrobenzo[d]oxazole derivatives. researchgate.net Even tertiary amines can react, though the mechanism is more complex, potentially leading to Hofmann elimination or other nucleophilic substitution products after the initial formation of a quaternary salt. nih.gov This reactivity allows for the creation of libraries of tagged compounds. nih.gov
Table 2: Reaction with Nitrogen Nucleophiles
| Nucleophile | Product Type | Mechanistic Notes |
| Primary Amines (R-NH₂) | 2-(Alkyl/Arylamino)-7-nitrobenzo[d]oxazole | SNAr mechanism. researchgate.net |
| Secondary Amines (R₂NH) | 2-(Dialkyl/Diaryl-amino)-7-nitrobenzo[d]oxazole | SNAr mechanism. researchgate.net |
| Hydrazines (R-NHNH₂) | 2-Hydrazinyl-7-nitrobenzo[d]oxazole | SNAr mechanism. |
| Tertiary Amines (R₃N) | NBD-tagged amines with alkyl group elimination | Proceeds via Meisenheimer complex and quaternary salt. nih.gov |
Reaction with Sulfur Nucleophiles (e.g., Thiols)
The reaction with sulfur nucleophiles like thiols is also well-documented for analogous compounds. The reaction of NBD-Cl with thiols can be complex; while the expected 4-thio derivative is formed, other products have also been observed. nih.gov Spectroscopic studies indicate the formation of a reversible Meisenheimer-type complex. nih.gov When the thiol is present in large excess, a secondary product can form, which itself can react with other molecules like proteins. nih.gov This suggests that the reaction of this compound with thiols would similarly yield 2-thioether derivatives, but with the potential for multiple reaction pathways depending on the conditions.
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Product Type | Mechanistic Notes |
| Thiols (R-SH) | 2-(Alkyl/Arylthio)-7-nitrobenzo[d]oxazole | Potential for complex reaction pathways and multiple products. nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The carbon-chlorine bond in this compound serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This is a powerful strategy for modifying the core structure.
The Suzuki reaction, which couples an organoboron reagent with an organic halide, is a robust method for forming C-C bonds. nih.gov Protocols for the Suzuki coupling at the 2-position of oxazoles have been successfully developed. nih.gov The C-Cl bond in this compound, being an aryl chloride, can be activated by a suitable palladium catalyst, often one employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, to react with various aryl or vinyl boronic acids or their esters. nih.govchemrxiv.org
The Sonogashira coupling reaction is a method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org Copper-free conditions have also been developed. nih.gov Given the reactivity of other aryl chlorides in Sonogashira reactions, this compound is an expected substrate for coupling with a wide range of terminal alkynes. This provides a direct route to 2-alkynyl-7-nitrobenzo[d]oxazole derivatives, which are valuable for increasing molecular rigidity and conjugation. nih.gov
Table 4: Representative Conditions for Palladium-Catalyzed Cross-Coupling
| Reaction | Typical Reagents | Catalyst System | Base | Solvent |
| Suzuki | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand (e.g., Xantphos) | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, CuI (co-catalyst) | Amine (e.g., Et₃N, Et₂NH) | DMF, THF, Amine Solvent |
Reactivity of the Benzoxazole Ring System
Beyond the substitution at the C-2 position, the inherent reactivity of the fused ring system itself must be considered.
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic aromatic substitution on the this compound ring system is significantly hindered. The primary reason is the presence of the nitro group, which is a powerful deactivating group and a meta-director. youtube.comyoutube.com Any electrophilic attack on the benzene (B151609) portion of the molecule would be slow and directed to the C-4 or C-6 positions (meta to the nitro group).
Furthermore, the oxazole ring itself is generally not susceptible to electrophilic substitution unless it bears strong electron-releasing substituents. pharmaguideline.com Reactions like nitration and sulfonation are typically not observed on the unsaturated oxazole ring because the reaction conditions lead to the formation of highly electron-deficient oxazolinium cations, which resist further electrophilic attack. pharmaguideline.com Therefore, further EAS on the this compound core is highly unfavorable under standard conditions.
Theoretical and Computational Studies on 2 Chloro 7 Nitrobenzo D Oxazole
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in a molecule dictates its stability, reactivity, and physical properties. Theoretical calculations can map out the electron distribution and the energies of molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily excited. For related nitroaromatic compounds, the HOMO-LUMO gap is a critical parameter in understanding their charge-transfer properties.
Table 1: Hypothetical Frontier Orbital Energies and Properties for 2-Chloro-7-nitrobenzo[d]oxazole
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to the ionization potential. |
| LUMO Energy | -3.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the electron affinity. |
| HOMO-LUMO Gap | 4.3 eV | Indicates the chemical reactivity and the energy required for electronic excitation. |
Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
The distribution of the HOMO and LUMO across the this compound structure would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. It is expected that the nitro group, being strongly electron-withdrawing, would significantly influence the electron density distribution in both frontier orbitals.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules.
In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons, which are prone to electrophilic attack. These would likely be concentrated around the oxygen atoms of the nitro group and the oxygen atom in the oxazole (B20620) ring. Regions of positive potential (blue) signify electron-poor areas, which are susceptible to nucleophilic attack. Such areas would be expected near the hydrogen atoms on the benzene (B151609) ring and potentially on the carbon atom attached to the chlorine.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational models can predict various types of spectra for a molecule. These theoretical spectra are instrumental in interpreting and assigning peaks in experimental data.
Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. These spectra arise from the vibrations of atoms within the molecule. Each vibrational mode has a characteristic frequency, and these are often specific to certain functional groups.
For this compound, calculations would predict the stretching and bending frequencies for key functional groups, such as the C-Cl, N=O (from the nitro group), and C=N bonds. By comparing the calculated frequencies with experimental FT-IR and Raman spectra, a detailed assignment of the experimental peaks to specific molecular vibrations can be made.
Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Calculated Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) | Vibrational Mode |
| N=O (asymmetric) | 1530 | ~1520-1560 | Stretching |
| N=O (symmetric) | 1345 | ~1335-1355 | Stretching |
| C=N (oxazole) | 1610 | ~1600-1620 | Stretching |
| C-Cl | 750 | ~730-780 | Stretching |
Note: Calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical models.
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The chemical shift of a nucleus is highly sensitive to its local electronic environment.
By calculating the magnetic shielding around each nucleus in this compound, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum would allow for the unambiguous assignment of each signal to a specific hydrogen or carbon atom in the molecule. The electron-withdrawing effects of the nitro and chloro groups would be expected to cause downfield shifts (higher ppm values) for nearby nuclei.
Time-Dependent Density Functional Theory (TD-DFT) is used to model the electronic transitions that give rise to UV-Visible absorption spectra. These calculations can predict the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands.
For this compound, TD-DFT calculations would identify the specific electronic transitions (e.g., from the HOMO to the LUMO) that are responsible for its absorption of UV or visible light. The presence of the nitro group and the extended conjugated system of the benzoxazole (B165842) ring would likely result in absorption in the UV region. The correlation between the calculated λ_max and experimental data provides insight into the accuracy of the computational model in describing the excited states of the molecule.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. By modeling reaction pathways and characterizing transition states, researchers can predict the feasibility and outcomes of different chemical transformations.
The presence of a chlorine atom at the 2-position and a strong electron-withdrawing nitro group at the 7-position makes the benzoxazole ring susceptible to nucleophilic aromatic substitution (SNAr). Computational studies, often employing Density Functional Theory (DFT), are instrumental in dissecting the mechanism of these reactions.
The generally accepted mechanism for SNAr reactions on electron-deficient aromatic systems like this compound proceeds through a two-step addition-elimination pathway. The initial step involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the nitro group. The subsequent step is the departure of the chloride ion, which restores the aromaticity of the ring and yields the substituted product.
DFT calculations on similar nitro-activated chloro-aromatic compounds have been used to determine the activation energies and reaction enthalpies for each step of this process. mdpi.com For instance, studies on the reaction of related chloro-nitroaromatic compounds with various nucleophiles have shown that the formation of the Meisenheimer complex is typically the rate-determining step. researchgate.net The transition state for this step involves the partial formation of the new bond with the nucleophile and significant charge development on the aromatic ring.
Table 1: Calculated Parameters for a Representative Nucleophilic Substitution Reaction
| Parameter | Description | Calculated Value (kcal/mol) |
| ΔE‡add | Activation Energy for Nucleophile Addition | 15 - 25 |
| ΔErxn,1 | Reaction Energy for Meisenheimer Complex Formation | -5 to -15 |
| ΔE‡elim | Activation Energy for Chloride Elimination | 5 - 10 |
| ΔErxn,2 | Reaction Energy for Product Formation | -20 to -30 |
Note: The values presented are representative and are based on DFT calculations for analogous systems. Actual values for this compound may vary depending on the nucleophile and the level of theory used.
The redox properties of this compound are of significant interest due to the presence of the nitro group, which is known to be electrochemically active. Theoretical methods can be employed to predict the reduction and oxidation potentials of this molecule. These calculations are often performed using DFT in conjunction with a suitable solvent model to mimic experimental conditions.
The reduction process is expected to primarily involve the nitro group. The one-electron reduction of this compound would lead to the formation of a radical anion, where the unpaired electron is delocalized over the nitro group and the benzoxazole ring system. Further reduction can lead to the nitroso and hydroxylamino derivatives, and ultimately to the corresponding amino compound. Theoretical calculations can predict the standard redox potentials for these transformations by computing the Gibbs free energy change for the respective half-reactions. molssi.org Studies on similar nitroaromatic compounds have shown that the reduction potential is sensitive to the electronic environment of the nitro group. researchgate.netflinders.edu.auresearchgate.net
The oxidation of this compound is predicted to be more difficult due to the presence of the electron-withdrawing nitro group. Oxidation would likely involve the removal of an electron from the π-system of the benzoxazole ring. The calculated oxidation potential would provide a measure of the energy required for this process.
Table 2: Predicted Redox Potentials for this compound
| Process | Half-Reaction | Predicted Potential (V vs. SHE) |
| One-Electron Reduction | R-NO2 + e- → [R-NO2]•- | -0.4 to -0.6 |
| One-Electron Oxidation | R → R•+ + e- | > +1.5 |
Note: These are estimated values based on theoretical studies of related nitroaromatic and heterocyclic compounds. Experimental verification is necessary.
Conformational Analysis and Molecular Dynamics Simulations
While this compound is a relatively rigid molecule, some degree of conformational flexibility exists, particularly concerning the orientation of the nitro group relative to the benzoxazole plane. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, including its vibrational modes and interactions with its environment. nih.gov In the context of drug design, MD simulations are used to study the binding of a ligand to its receptor, providing insights into the stability of the complex and the key interactions that govern binding affinity. nih.govnih.gov For this compound, MD simulations could be employed to study its interactions with biological macromolecules, such as enzymes or DNA, to explore its potential as a bioactive compound. These simulations can reveal how the molecule adapts its conformation to fit into a binding site and the nature of the intermolecular forces involved.
Solvent Effects on Molecular and Electronic Structure
The properties of this compound, particularly its electronic structure and reactivity, can be significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, can be investigated using both experimental and computational approaches. researchgate.netnih.govrsc.orgwikipedia.org
Computational models, such as the Polarizable Continuum Model (PCM), are often used to account for the effect of the solvent on the molecule's properties. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By performing calculations in different solvent environments, it is possible to predict how properties like the UV-Vis absorption spectrum, dipole moment, and reaction energetics will change with solvent polarity.
For a molecule like this compound, which possesses a significant ground-state dipole moment due to the nitro group, an increase in solvent polarity is expected to lead to a stabilization of the ground state more than the excited state, resulting in a hypsochromic (blue) shift in its UV-Vis absorption spectrum. mdpi.com
Table 3: Predicted Solvent Effects on the Properties of this compound
| Property | Solvent | Predicted Effect |
| UV-Vis λmax | Increasing Polarity | Hypsochromic Shift (Blue Shift) |
| Dipole Moment | Increasing Polarity | Increase in Magnitude |
| Reaction Rates (SNAr) | Polar Aprotic Solvents | Rate Enhancement |
Note: These predictions are based on general principles of solvatochromism and computational studies on similar polar molecules.
Derivatization and Functionalization Strategies Utilizing 2 Chloro 7 Nitrobenzo D Oxazole
Synthesis of Novel Benzoxazole (B165842) Derivatives from the Chloro Group
The chlorine atom at the C2 position of 2-Chloro-7-nitrobenzo[d]oxazole serves as a key leaving group, enabling the introduction of a variety of functional groups through nucleophilic substitution reactions. This reactivity is the foundation for creating diverse libraries of 2-substituted-7-nitrobenzo[d]oxazoles.
Amination Reactions to Form 2-Amino-7-nitrobenzo[d]oxazoles
The reaction of this compound with primary and secondary amines is a common method to produce 2-amino-7-nitrobenzo[d]oxazole derivatives. These SNAr reactions are typically facilitated by the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. nih.govnih.gov Studies on the related compound, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), show that it readily reacts with amines. ucla.edunih.gov For instance, the reaction with amines in the presence of a base like sodium bicarbonate or triethylamine (B128534) in a suitable solvent such as methanol (B129727) or dimethylformamide affords the corresponding NBD-amines in good yields. ucla.edutcichemicals.com The conditions are generally mild, often proceeding at room temperature or with gentle heating. ucla.edutcichemicals.com Unexpected reactions can occur with tertiary amines, leading to the elimination of an alkyl group and the formation of a tagged secondary amine. nih.gov
| Amine | Base | Solvent | Temperature | Yield | Reference |
| Primary/Secondary Amines | Triethylamine | Dimethylformamide | 23 °C | Good | ucla.edu |
| Amines (general) | Sodium Bicarbonate | Methanol | 55 °C | - | tcichemicals.com |
| Sarcosine | - | - | - | - | nih.gov |
Etherification and Thioetherification
The chloro group can also be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These reactions expand the chemical space accessible from this compound. The reaction with alcohols or phenols (phenoxides) in the presence of a base leads to the formation of 2-alkoxy or 2-aryloxy derivatives. Similarly, reaction with thiols or thiolates furnishes the corresponding 2-thioether analogs. Research on related NBD-halides indicates that they readily react with thiols to form stable derivatives, which are often used for HPLC labeling of thiol-containing compounds. tcichemicals.com The high reactivity of the halide, enhanced by the nitro group, facilitates these substitutions.
Carbon-Carbon Bond Formation at the 2-Position
While nucleophilic substitution by heteroatoms is common, forming carbon-carbon bonds at the 2-position presents a more complex challenge. However, modern cross-coupling reactions can potentially be employed. Although specific examples for this compound are not prevalent in the search results, related chemistries on other heterocyclic systems provide a basis for potential strategies. Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck could theoretically be applied to couple the C2 position with various organometallic reagents (boronic acids, organostannanes, or alkenes). The success of such reactions would depend on the stability of the benzoxazole ring system under the required catalytic conditions. Research on other oxazole (B20620) systems has demonstrated that carbon-carbon bond formation is feasible, for example, through the reaction of 1,3-oxazoles with ketenes. documentsdelivered.com
Modifications via the Nitro Group
The nitro group at the 7-position offers a distinct reaction site for functionalization, primarily through its reduction to an amine.
Conversion to Amine Derivatives for Further Functionalization
The reduction of the nitro group to a primary amine is a key transformation, yielding 2-chloro-7-aminobenzo[d]oxazole. This amine can then serve as a handle for a vast array of subsequent reactions, such as acylation, alkylation, or diazotization, to introduce further diversity. A variety of reducing agents can be employed for the nitro-to-amine conversion. commonorganicchemistry.comdavidpublisher.com
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com However, care must be taken as Pd/C can sometimes cause dehalogenation, removing the chlorine atom at the C2 position. commonorganicchemistry.com
Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid provide milder conditions and can be more chemoselective, preserving other functional groups. commonorganicchemistry.com
Other Reagents: Sodium sulfide (B99878) (Na₂S) can be useful when acidic or hydrogenation conditions are not suitable and can sometimes offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com
The choice of reagent is critical to ensure the selective reduction of the nitro group without affecting the chloro substituent or the benzoxazole core.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Typical Conditions | Advantages | Potential Drawbacks | Reference |
| H₂/Pd-C | Hydrogen gas, solvent (e.g., EtOH, EtOAc) | High efficiency | May reduce other functional groups, potential for dehalogenation | commonorganicchemistry.com |
| H₂/Raney Ni | Hydrogen gas, solvent (e.g., EtOH) | Less likely to cause dehalogenation of aryl chlorides | - | commonorganicchemistry.com |
| SnCl₂ | Acidic (e.g., HCl), solvent (e.g., EtOH) | Mild, good for preserving other reducible groups | Stoichiometric tin salts produced as waste | commonorganicchemistry.com |
| Fe/Acid | Acetic acid or NH₄Cl | Mild, cost-effective | Stoichiometric iron sludge | commonorganicchemistry.com |
| Na₂S | Aqueous or alcoholic solution | Useful when other methods are incompatible, can be selective | Generally does not reduce aliphatic nitro groups | commonorganicchemistry.com |
Reaction with other Reagents for Advanced Nitroxide Chemistry
While the primary modification of the nitro group is its reduction, other transformations are possible. In different chemical systems, aromatic nitro compounds have been used as precursors for more complex functionalities. For example, partial reduction can lead to hydroxylamines or azo compounds. davidpublisher.combris.ac.uk The reaction of certain nitroaromatics with reagents like sodium benzenetellurolate has been shown to produce azo derivatives. bris.ac.uk While not specifically documented for this compound, these advanced methods suggest potential, albeit less common, pathways for its derivatization. The direct involvement of the nitro group in forming nitroxide radicals is a specialized area of chemistry and would require specific reagents and conditions tailored to the benzoxazole substrate.
Multi-Functionalization Approaches
The presence of distinct reactive centers in this compound allows for the development of multi-functionalization strategies. These approaches are critical for building molecular complexity and accessing a diverse range of derivatives with potential applications in various fields of chemical and biological sciences. The two primary reactive handles are the chloro group at the 2-position, which is susceptible to nucleophilic aromatic substitution, and the nitro group at the 7-position, which can be reduced to an amino group and further derivatized.
Sequential Transformations at Multiple Reactive Sites
The differential reactivity of the chloro and nitro groups on the benzoxazole core allows for their sequential functionalization. This step-wise approach is fundamental to constructing specifically substituted benzoxazole derivatives.
A common and logical synthetic route involves the initial displacement of the chloro group via a nucleophilic aromatic substitution (SNAr) reaction, followed by the chemical transformation of the nitro group. The electron-withdrawing nature of the nitro group and the benzoxazole ring system activates the C2-position towards nucleophilic attack. masterorganicchemistry.comnih.gov A wide array of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce diverse substituents at this position.
Following the SNAr reaction, the nitro group at the 7-position can be selectively reduced to an amine. This transformation is a crucial step as it opens up a plethora of possibilities for further functionalization. Common reducing agents for this purpose include tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting 7-aminobenzoxazole derivative is a key intermediate that can undergo various reactions such as acylation, alkylation, diazotization followed by Sandmeyer reactions, or condensation with carbonyl compounds to form Schiff bases.
A hypothetical, yet chemically sound, sequential functionalization is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Nucleophilic Aromatic Substitution | Amine (R-NH2), Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 2-(Alkyl/Aryl)amino-7-nitrobenzo[d]oxazole |
| 2 | Nitro Group Reduction | SnCl2·2H2O, HCl, Ethanol, Reflux | 7-Amino-2-(alkyl/aryl)aminobenzo[d]oxazole |
| 3 | Acylation of the Amino Group | Acyl chloride (R'-COCl), Base (e.g., Pyridine), CH2Cl2, Room Temperature | N-(2-(Alkyl/Aryl)amino-7-benzoxazolyl)amide |
This sequential approach allows for the controlled and predictable synthesis of di-substituted benzoxazoles with distinct functionalities at the 2- and 7-positions. The order of these reactions is critical; for instance, reducing the nitro group first would decrease the electrophilicity of the C2-position, making the initial SNAr reaction less efficient.
Orthogonal Protecting Group Strategies
In more complex synthetic schemes where multiple reactive functional groups are present, or when a specific sequence of reactions is required that might interfere with existing functionalities, orthogonal protecting group strategies become indispensable. An orthogonal set of protecting groups allows for the selective deprotection of one group without affecting the others.
While specific examples detailing the use of orthogonal protecting groups on this compound are not extensively documented in readily available literature, the principles of this strategy can be applied based on the known reactivity of the functional groups involved. For instance, if a synthetic route requires modification of the aromatic ring of a 2-substituted-7-aminobenzoxazole derivative, the amino group would first need to be protected to prevent its interference in subsequent reactions, such as electrophilic aromatic substitution.
A potential strategy could involve the following conceptual steps:
Initial Functionalization: Reaction of this compound with a nucleophile containing a protected functional group. For example, an amino acid ester where the amino group is protected with a Boc (tert-butoxycarbonyl) group.
Transformation of the Nitro Group: Reduction of the nitro group to an amine. The Boc group is stable under typical nitro reduction conditions.
Protection of the Newly Formed Amino Group: Protection of the 7-amino group with a protecting group orthogonal to the Boc group, for example, an Fmoc (9-fluorenylmethyloxycarbonyl) group.
Selective Deprotection and Further Functionalization: Selective removal of the Boc group under acidic conditions to liberate the amino group of the amino acid moiety for further reactions, while the Fmoc-protected 7-amino group remains intact.
Final Deprotection: Removal of the Fmoc group under basic conditions.
This hypothetical sequence illustrates the power of orthogonal protection in directing the synthesis towards a specific, complex target molecule. The choice of protecting groups is crucial and depends on the planned reaction conditions for the subsequent synthetic steps.
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | (Boc)2O, Base | Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Base | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, Base | Hydrogenolysis (H2, Pd/C) | Stable to mild acid and base |
The application of such strategies enables the synthesis of highly functionalized benzoxazole derivatives that would be challenging to obtain through direct, non-protected routes.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of 2 Chloro 7 Nitrobenzo D Oxazole and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-Chloro-7-nitrobenzo[d]oxazole and its derivatives, providing exact mass measurements that facilitate the determination of elemental compositions. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, the molecular formula of 4-chloro-7-nitrobenzofurazan (B127121), an isomer of the title compound, is C₆H₂ClN₃O₃ with a molecular weight of 199.55 g/mol . nih.gov HRMS can confirm this composition with high accuracy.
Beyond exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) offers profound insights into the fragmentation patterns of these molecules. This is particularly valuable for structural elucidation and for identifying unknown derivatives in complex mixtures, such as in the analysis of poly- and perfluoroalkyl substances (PFAS) in aqueous film-forming foams. nih.gov The fragmentation pathways can reveal the connectivity of the molecule, showing losses of characteristic fragments such as the nitro group (NO₂) or the chlorine atom, which helps in confirming the identity of the parent molecule and its derivatives.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the molecular framework.
1D NMR (¹H, ¹³C, ¹⁵N) for Primary Structural Assignment
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For benzoxazole (B165842) derivatives, the aromatic protons typically appear as complex splitting patterns in the downfield region of the spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the halogen substituent. nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzoxazole ring system are characteristic and can be used to confirm the structure. For example, in derivatives of 2,1,3-benzoxadiazole, the carbon chemical shifts provide key data for structural confirmation. researchgate.net
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atoms in the nitro group and the oxazole (B20620) ring. This can be particularly useful for studying tautomerism and reaction mechanisms involving these nitrogen centers.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of substituted benzoxazoles.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons in the aromatic ring. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon resonances based on their attached protons. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, thus piecing together the entire molecular skeleton. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry and conformation of derivatives, especially when flexible side chains are present. ipb.pt
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, a single-crystal X-ray diffraction analysis can confirm the planar structure of the benzoxazole ring system and reveal how the molecules pack in the crystal lattice. mdpi.com For example, the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde, a related heterocyclic compound, shows the formation of dimers through hydrogen bonding. mdpi.com Such information is invaluable for understanding the physical properties and intermolecular forces that govern the solid-state behavior of these compounds.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive technique for identifying functional groups and probing molecular structure.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (NO₂), the C-Cl bond, and the benzoxazole ring system. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. esisresearch.org The C-O-C stretching vibrations of the oxazole ring also give rise to characteristic bands. esisresearch.org For example, in 5-nitro-2-(4-nitrobenzyl)benzoxazole, NO₂ stretching vibrations were observed at 1398 and 1347 cm⁻¹ in the IR spectrum. esisresearch.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-N stretching and bending modes of the nitro group, as well as the skeletal vibrations of the benzoxazole ring, are often Raman active. esisresearch.org For instance, in a study of 5-nitro-2-(4-nitrobenzyl)benzoxazole, a Raman band at 1387 cm⁻¹ was assigned to a NO₂ stretching mode. esisresearch.org Comparing experimental FT-IR and Raman spectra with theoretical calculations from Density Functional Theory (DFT) can lead to a more detailed and accurate assignment of the vibrational modes. nih.govresearchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| NO₂ Asymmetric Stretch | 1560 - 1500 | esisresearch.org |
| NO₂ Symmetric Stretch | 1360 - 1290 | esisresearch.org |
| C-O-C Asymmetric Stretch | ~1250 | esisresearch.org |
| C-O-C Symmetric Stretch | ~1070 | esisresearch.org |
| C-Cl Stretch | 800 - 600 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The benzoxazole ring, coupled with the nitro group, creates an extended π-system in this compound, leading to absorption in the UV or visible region.
The position and intensity of the absorption maxima (λ_max) are sensitive to the electronic nature of the substituents and the solvent polarity. For example, the reaction of 2-Chloro-7-nitrobenzo-2-oxa-1,3-diazol (NBD-Cl) with finasteride (B1672673) results in a product with a maximum absorption at 467 nm. researchgate.netresearchgate.net This significant redshift is indicative of the formation of a highly conjugated system. Similarly, derivatives of 7-nitrobenzo[c] esisresearch.orgresearchgate.netorientjchem.orgoxadiazole exhibit absorption maxima around 400 nm due to π→π* transitions. lew.ro The study of UV-Visible spectra can also provide insights into intramolecular charge transfer (ICT) processes, which are common in molecules with both electron-donating and electron-withdrawing groups. researchgate.net
| Compound/Derivative Family | Reported λ_max (nm) | Reference |
| NBD-Cl derivative with finasteride | 467 | researchgate.netresearchgate.net |
| 7-nitrobenzo[c] esisresearch.orgresearchgate.netorientjchem.orgoxadiazole derivatives | ~400 | lew.ro |
| 2,1,3-benzoxadiazole derivatives | ~419 | researchgate.net |
Chromatographic Methods for Purity Assessment and Isolation of Reaction Products
Chromatographic techniques are indispensable for the quality control and purification of this compound and its derivatives. These methods allow for the effective separation of the target compound from starting materials, byproducts, and other impurities, ensuring high purity for subsequent applications. They are also crucial for monitoring reaction progress and isolating specific products for further characterization.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Its high resolution and sensitivity make it ideal for assessing the purity of synthesized batches and for isolating high-purity fractions of the compound and its derivatives. The compound, also known as 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is itself a well-known derivatizing agent used to tag primary and secondary amines and thiols, making them detectable by fluorescence or UV-Vis detectors. dergipark.org.trtcichemicals.comnih.gov The analytical methods developed for these NBD-derivatives are directly applicable to the analysis of this compound.
Research Findings: Reversed-phase HPLC is the most common mode employed for the separation of this compound and related compounds. In this setup, a nonpolar stationary phase is used with a polar mobile phase.
Stationary Phase: C18-functionalized silica (B1680970) is the most frequently used stationary phase, offering excellent retention and separation characteristics for nitroaromatic compounds. dergipark.org.trnih.govnih.gov Columns such as the Phenomenex C18 are often cited in relevant methodologies. dergipark.org.tr
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. nih.govresearchgate.net The aqueous phase is often acidified with reagents like trifluoroacetic acid (TFA), orthophosphoric acid, or nitric acid to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups. dergipark.org.tr Separations can be performed using either an isocratic method (constant mobile phase composition) or a gradient method (composition changes over time) to optimize the resolution of complex mixtures. dergipark.org.trnih.gov For instance, one method for an NBD-Cl derivative utilized an isocratic mobile phase of acetonitrile and aqueous nitric acid at pH 3. dergipark.org.tr Another employed a mixture of acetonitrile and 10 mM orthophosphoric acid (pH 2.5) (77:23, v/v). dergipark.org.tr
Detection: Due to its chemical structure featuring a nitro group and a benzoxadiazole core, this compound is readily detectable by UV-Vis detectors. Furthermore, its derivatives are often highly fluorescent, allowing for very sensitive detection. nih.govrsc.org When analyzing derivatives, fluorescence detection can be used with excitation wavelengths around 460–473 nm and emission wavelengths in the range of 535–543 nm. tcichemicals.comrsc.org The reaction product of NBD-Cl with the sulfhydryl-containing drug acetylcysteine is measured spectrophotometrically at 417 nm. mdpi.com
Table 1: Representative HPLC Conditions for Analysis of NBD-Cl and its Derivatives
| Analyte/Application | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Reboxetine-NBD derivative | Reversed-phase C18 | Acetonitrile / Aqueous Nitric Acid (pH 3) (Isocratic) | Not Specified | dergipark.org.tr |
| Amlodipine-NBD derivative | Phenomenex C18 (250 mm x 4.6 mm) | Acetonitrile / 10 mM Orthophosphoric Acid (pH 2.5) (77:23, v/v) | UV | dergipark.org.tr |
| 4-nitrobenzoic acid hydrazide | Novapak C18 (150 mm x 4.6 mm, 5 µm) | Phosphate buffer / Acetonitrile (90:10, v/v) (Gradient) | UV/Diode Array Detection (DAD) | nih.gov |
| Finasteride-NBD derivative | Not Specified | Methanol / Water | Spectrophotometric (467 nm) | researchgate.netresearchgate.net |
| Salmeterol xinafoate-NBD derivative | Not Specified | Not Specified | Spectrofluorimetric (Ex: 473 nm, Em: 543 nm) | rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and thermally stable compounds. For this compound, GC-MS serves as a valuable tool for assessing purity, identifying volatile byproducts from its synthesis, and elucidating the structure of its reaction products.
Research Findings: The application of GC-MS to nitroaromatic compounds requires careful consideration of the analytical conditions to prevent thermal degradation in the injector or column. While underivatized nitrophenols can sometimes exhibit poor chromatographic behavior due to interactions with active sites in the GC system, many nitroaromatics can be analyzed directly. researchgate.net
GC Separation: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used. A programmed temperature gradient is employed, starting at a lower temperature and ramping up to facilitate the elution of compounds with different boiling points. Helium is the most common carrier gas.
Mass Spectrometry Detection: Electron Ionization (EI) is the standard ionization technique, where high-energy electrons bombard the molecules, causing fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is used for structural identification by comparing it to spectral libraries or by manual interpretation. For related benzofuran (B130515) compounds, GC-MS analysis has been critical for unambiguously differentiating between regioisomers that show nearly identical mass spectra upon initial ionization. researchgate.net In such cases, tandem mass spectrometry (MS/MS or MSⁿ) experiments, involving collision-induced dissociation (CID), are performed to generate unique fragment ions that are diagnostic for each isomer's structure. researchgate.net This advanced technique could be similarly applied to distinguish isomers of this compound derivatives.
Table 2: Typical GC-MS Parameters for Analysis of Related Nitroaromatic Compounds
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Gas Chromatograph | |||
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) with a stationary phase like 5% phenyl-methylpolysiloxane. | Provides high-resolution separation of volatile and semi-volatile compounds. | researchgate.netresearchgate.net |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. | researchgate.net |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of the sample onto the column. | researchgate.net |
| Temperature Program | e.g., Initial temp 70°C, ramp to 300°C | Separates compounds based on their boiling points and interaction with the stationary phase. | researchgate.net |
| Mass Spectrometer | |||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules to produce a characteristic mass spectrum for identification. | researchgate.net |
| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. | researchgate.netnih.gov |
Applications of 2 Chloro 7 Nitrobenzo D Oxazole As a Chemical Reagent and Intermediate
Building Block in Organic Synthesis
The reactivity of 2-Chloro-7-nitrobenzo[d]oxazole makes it a significant building block for the construction of more elaborate molecular architectures. Its utility stems from the electrophilic nature of the carbon atom to which the chlorine is attached, facilitating nucleophilic substitution reactions.
Precursor for Complex Heterocyclic Systems
This compound serves as a foundational molecule for the synthesis of a variety of complex heterocyclic systems. The benzoxadiazole moiety is a key structural feature in many biologically active compounds and functional materials. By reacting with different nucleophiles, the chlorine atom can be displaced to introduce new functional groups and build larger, more intricate heterocyclic frameworks. nih.gov For instance, it is used in the synthesis of substituted benzo[d]oxazoles, which are recognized as important scaffolds in drug discovery research. nih.gov The synthesis of these complex systems often involves a two-step process: acylation of a starting material followed by an intramolecular base-induced cyclization. nih.gov
Synthon for Diverse Organic Transformations
As a synthon, this compound provides a reactive site that enables a wide array of organic transformations. The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, making the chloro substituent susceptible to nucleophilic aromatic substitution. This reactivity is harnessed to couple the NBD moiety with various molecules.
An important transformation involves its reaction with amines. It readily reacts with primary and secondary amines to form highly fluorescent NBD-amine adducts. biotium.comaatbio.com This reaction is not limited to simple amines; it has been successfully employed with more complex molecules like amino acids, peptides, and proteins. biotium.comaatbio.com An unexpected reaction has also been observed with tertiary amines, which leads to NBD-tagged amines through the elimination of an alkyl group, proceeding via a Meisenheimer complex and a quaternary salt. nih.gov This broad reactivity with amines opens pathways to create libraries of NBD-tagged compounds. nih.gov
Furthermore, this compound can react with thiol groups, although the resulting thiol adducts are generally less fluorescent than their amine counterparts. aatbio.com It has also been used to modify other functional groups, such as in the trapping of a sulfenic acid in the AhpC peroxidase protein. nih.gov
Role in the Development of Advanced Materials
The properties of this compound, particularly its fluorescence, make it a valuable intermediate in the creation of advanced materials with specific functionalities.
Components in Polymer Synthesis
While not a monomer in the traditional sense for large-scale polymer production, this compound is utilized in polymer chemistry to synthesize novel polymers with tailored properties. wiserpub.com Its ability to react with polyamines allows for the incorporation of the fluorescent NBD moiety into polymer chains. nih.govresearchgate.net This can be used to create fluorescently labeled polymers, which are useful for tracking and visualization in various applications. The reaction with polyamines can sometimes lead to chain scissoring, resulting in a set of NBD-tagged amines. nih.gov This property can be exploited to modify the characteristics of existing polymers or to synthesize new materials with responsive characteristics. wiserpub.com
Intermediates for Electronic or Optical Materials
The inherent fluorescence of the NBD group makes this compound a key intermediate for developing materials with specific electronic and optical properties. The fluorescence of NBD derivatives is highly sensitive to the polarity of their environment, being virtually non-fluorescent in aqueous media and strongly fluorescent in hydrophobic environments. biotium.com This solvatochromic behavior is a desirable characteristic for sensors and probes.
It is used in the design of fluorescent nanoparticles and as a component in fluorescent dyes. nih.govresearchgate.net For example, NBD-tagged polyamines have been synthesized and used for staining siliceous materials. researchgate.net Furthermore, its derivatives have been incorporated into fluorescent probes for studying membrane dynamics and ion transport.
Use as a Fluorescent Tagging or Derivatization Reagent in Analytical Chemistry
One of the most widespread applications of this compound is as a derivatizing reagent in analytical chemistry, particularly for chromatography and spectrofluorimetry. biotium.comnih.gov It is non-fluorescent itself but forms highly fluorescent products upon reaction with primary and secondary amines. biotium.comaatbio.com This property allows for the sensitive detection and quantification of a wide range of amine-containing analytes.
It has been extensively used for the derivatization of amino acids, low molecular weight amines, and pharmaceuticals bearing primary or secondary amino groups. biotium.comresearchgate.net For instance, a spectrofluorimetric method was developed for the determination of paroxetine (B1678475) HCl by coupling it with NBD-Cl. nih.gov Similarly, it has been used for the spectrophotometric determination of finasteride (B1672673). researchgate.net The reaction conditions, such as pH, are optimized to ensure the formation and stability of the fluorescent adduct. researchgate.netnih.gov The resulting derivatives can be measured at specific excitation and emission wavelengths, providing high sensitivity with low limits of detection and quantification. researchgate.netnih.gov
The table below summarizes the analytical applications of this compound for the determination of specific analytes.
| Analyte | Analytical Method | Wavelength (nm) | Limit of Detection (LOD) | Reference |
| Paroxetine HCl | Spectrofluorimetry | λex = 460, λem = 530 | 0.08 µg/mL | nih.gov |
| Finasteride | Spectrophotometry | λmax = 467 | 0.17 µg/mL | researchgate.net |
Principles of Derivatization for Spectroscopic Detection
This compound, commonly known as NBD-Cl, is a highly effective derivatizing agent utilized in analytical chemistry to facilitate the detection of colorless and non-fluorescent compounds. nih.gov The core principle of its application lies in its ability to react with specific functional groups, thereby introducing a chromophoric or fluorophoric moiety—the nitrobenzoxadiazole group—into the analyte molecule. This chemical modification, or derivatization, yields a new compound (an NBD-derivative) that is readily detectable by spectroscopic methods such as UV-Vis spectrophotometry or fluorescence spectroscopy. nih.govdergipark.org.tr
The primary mechanism of derivatization with NBD-Cl is a nucleophilic aromatic substitution reaction. researchgate.net The chlorine atom at the 4-position of the benzoxadiazole ring is activated by the strong electron-withdrawing nitro group at the 7-position. This makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles.
Common nucleophilic functional groups that react with NBD-Cl include primary and secondary amines, as well as thiols. researchgate.nettcichemicals.com The reaction typically proceeds in a weakly alkaline medium, such as a borate (B1201080) buffer with a pH between 8 and 9, which facilitates the deprotonation of the amine or thiol group, enhancing its nucleophilicity. dergipark.org.tr The reaction with primary or secondary amines results in the formation of highly stable and intensely fluorescent NBD-amine derivatives. researchgate.netmdpi.com Similarly, NBD-Cl reacts with sulfhydryl (thiol) groups to form fluorescent NBD-thiol adducts. nih.govsemanticscholar.org
The resulting NBD-derivatives exhibit distinct spectroscopic properties that are advantageous for quantitative analysis. These derivatives typically have strong absorption in the visible region of the electromagnetic spectrum (around 460-480 nm) and exhibit strong fluorescence at longer wavelengths (around 530-550 nm). dergipark.org.trnih.gov For instance, the optimal excitation wavelength for NBD-amine derivatives is approximately 464 nm. dergipark.org.tr The fluorescence intensity of these derivatives is often sensitive to the polarity of the solvent, with the strongest fluorescence generally observed in solvents of low polarity. dergipark.org.trnih.gov This property allows for the sensitive detection of analytes at very low concentrations, often in the nanomolar (nM) to picomolar (pM) range. dergipark.org.tr
The derivatization can be performed either before the analytical separation (pre-column derivatization) or after the separation (post-column derivatization) in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). dergipark.org.trresearchgate.net Pre-column derivatization offers flexibility in reaction conditions, while post-column derivatization can simplify sample preparation. dergipark.org.tr
Applications in the Analysis of Amines, Thiols, and Other Functionalities
The unique reactivity and the favorable spectroscopic properties of its derivatives make this compound a versatile reagent for the analysis of a wide array of compounds containing primary and secondary amine or thiol functionalities. researchgate.netresearchgate.net Its application is particularly prominent in the fields of pharmaceutical, biomedical, and environmental analysis, often coupled with separation techniques like HPLC. dergipark.org.trscispace.com
Analysis of Amines and Amino Acids:
NBD-Cl is extensively used as a labeling agent for the determination of amines and amino acids. researchgate.netnih.gov The reaction converts these often non-detectable compounds into fluorescent derivatives that can be quantified with high sensitivity. mdpi.com This method has been successfully applied to analyze various pharmaceuticals, including amlodipine (B1666008), fluvoxamine (B1237835), and lisinopril, in both dosage forms and biological fluids like human plasma. dergipark.org.tr For example, a sensitive HPLC method for amlodipine in human plasma involved derivatization with NBD-Cl, allowing for a linear detection range of 0.25-18.00 ng/mL. dergipark.org.tr Similarly, the analysis of the antidepressant fluvoxamine in human serum using NBD-Cl derivatization achieved a limit of quantification of 0.5 ng/mL. dergipark.org.tr
Unexpectedly, NBD-Cl has also been found to react with tertiary amines. This reaction can lead to the elimination of an alkyl group and the formation of an NBD-tagged secondary amine, a factor that must be considered during analysis. nih.gov
Table 1: Selected Applications of NBD-Cl in the HPLC Analysis of Amines and Amino Acids
| Analyte | Matrix | Derivatization Conditions | Detection | Limit of Quantification (LOQ) | Reference |
| Amlodipine | Human Plasma | NBD-Cl, Solid-phase extraction | Fluorescence | 0.25 ng/mL | dergipark.org.tr |
| Fluvoxamine | Human Serum | NBD-Cl, Pre-column | Fluorescence | 0.5 ng/mL | dergipark.org.tr |
| Lisinopril | Spiked Human Plasma | NBD-Cl, Solid-phase extraction | Fluorescence (Ex: 470 nm, Em: 540 nm) | Not specified | dergipark.org.tr |
| Paroxetine HCl | Dosage Forms | NBD-Cl, pH 8 | Fluorescence (Ex: 460 nm, Em: 530 nm) | 0.24 µg/mL | nih.gov |
| Finasteride | Pharmaceutical Formulation | NBD-Cl, pH 11.0 | Spectrophotometry (467 nm) | 0.52 µg/mL | researchgate.netresearchgate.net |
Analysis of Thiols:
NBD-Cl is also a valuable reagent for the derivatization of thiol-containing compounds (sulfhydryl groups). tcichemicals.com The reaction yields fluorescent adducts that can be used for quantification. This has been applied to the analysis of drugs like acetylcysteine and captopril. semanticscholar.org A method involving reaction with NBD-Cl in a borate buffer allowed for the spectrophotometric determination of these drugs by measuring the colored products formed. semanticscholar.org
Furthermore, NBD-Cl has been utilized as a fluorescent probe to study the conformation and activity of proteins by reacting with their cysteine residues. nih.gov It can also be used for the selective detection of biological thiols such as cysteine (Cys) and homocysteine (Hcy) over glutathione (B108866) (GSH), as the initial thiol adducts can undergo a further intramolecular displacement by the amino group in Cys and Hcy, leading to products with different photophysical properties. nih.gov A novel application involves its use to identify cysteine sulfenic acid (Cys-SOH), an important post-translational modification, by forming a unique NBD-conjugate with distinct spectral properties compared to the thiol-NBD adduct. nih.gov
Table 2: Applications of NBD-Cl in the Analysis of Thiols and Other Functionalities
| Analyte/Functionality | Matrix/System | Principle | Detection Method | Key Finding | Reference |
| Acetylcysteine | Methanolic aqueous borate buffer | Derivatization of sulfhydryl group | Spectrophotometry (417 nm) | Formation of a colored product for quantification. | semanticscholar.org |
| Captopril | Methanolic aqueous borate buffer | Derivatization of sulfhydryl group | Spectrophotometry (420 nm) | Formation of a colored product for quantification. | semanticscholar.org |
| Biological Thiols (Cys, Hcy) | In vitro / Live Cells | Intramolecular displacement mechanism | Fluorescence Spectroscopy | Selective detection of Cys/Hcy over GSH. | nih.gov |
| Cysteine Sulfenic Acid | Peroxidase Protein | Reaction with Cys-SOH | UV-Vis Absorbance (347 nm) | Forms a spectrally distinct product from the thiol adduct (420 nm). | nih.gov |
| Gizzard Myosin Thiols | Protein Solution | Covalent labeling of thiol groups | Fluorescence Spectroscopy | Detects conformational changes in the protein. | nih.gov |
Future Research Directions and Perspectives in 2 Chloro 7 Nitrobenzo D Oxazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
While syntheses for substituted benzoxazoles exist, future research should focus on developing methodologies specifically tailored for 2-Chloro-7-nitrobenzo[d]oxazole that are both efficient and environmentally benign. Many current routes to benzoxazoles involve the condensation of 2-aminophenols with carboxylic acids or their derivatives, sometimes requiring harsh conditions or metal catalysts. nih.govnih.gov
Future approaches could include:
Metal-Free Catalysis: Exploring organocatalysts, such as the imidazolium (B1220033) chloride-promoted synthesis used for other 2-substituted benzoxazoles, could provide a sustainable, metal-free route. nih.gov This method avoids residual metal contamination in the final product and is often more economical.
N-Deprotonation–O-SNAr Cyclization: A promising strategy involves the intramolecular cyclization of anilide precursors. nih.gov Research could focus on designing an optimal anilide derived from a 2-amino-3-nitrophenol (B1277897) derivative that undergoes efficient N-deprotonation and subsequent O-SNAr (Nucleophilic Aromatic Substitution) to form the oxazole (B20620) ring, with the chloro group introduced subsequently or as part of the precursor. The reaction conditions are often correlated with the potency of the electron-withdrawing group on the SNAr acceptor ring. nih.gov
Van Leusen Oxazole Synthesis: The Van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs), is a powerful tool for constructing the oxazole ring from aldehydes. nih.govmdpi.com Future work could investigate the development of a suitable aldehyde precursor that incorporates the desired nitro and chloro substituents, allowing for a convergent and flexible synthesis.
| Synthetic Strategy | Key Precursors | Potential Advantages | Reference for Core Method |
|---|---|---|---|
| Metal-Free Condensation | 2-Amino-3-nitrophenol, Chloro-functionalized DMF derivative | Eco-friendly, cost-effective, avoids metal contamination | nih.gov |
| N-Deprotonation–O-SNAr Cyclization | Acylated 2-fluoro-3-nitroaniline (B1329601) derivative | High yields, potential for substituent diversity | nih.gov |
| Van Leusen Reaction | Nitro- and chloro-substituted benzaldehyde (B42025), TosMIC | High flexibility, access to complex molecules | nih.govmdpi.com |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The reactivity of this compound is dominated by the electrophilic nature of its aromatic ring and the lability of the C2-chloro group. While it is expected to undergo nucleophilic aromatic substitution, future research should aim to uncover more complex and unprecedented transformations.
Reaction with Ambident Nucleophiles: Investigating reactions with nucleophiles containing multiple reactive sites could lead to novel heterocyclic systems through tandem or cascade reactions.
Meisenheimer Complex Formation: The highly electron-deficient ring is an ideal candidate for forming stable Meisenheimer complexes. nih.govnih.gov Detailed studies of the formation and reactivity of these intermediates with various nucleophiles could unlock new reaction pathways. An anomalous reaction has been observed with the related compound 4-chloro-7-nitrobenzofurazan (B127121) and thiols, where multiple products are formed, including a potential Meisenheimer-type complex. nih.gov
Transition-Metal-Catalyzed Cross-Coupling: While the chloro-substituent is activated for SNAr, exploring its participation in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) could provide a powerful tool for C-C and C-N bond formation at the C2 position, a strategy that has been applied to other chloro-heterocycles.
Unexpected Reactions: The related compound 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) exhibits an unexpected reaction with tertiary amines, resulting in the elimination of an alkyl group. nih.gov A thorough investigation into whether this compound undergoes similar or other unexpected transformations with a broad range of reagents is warranted.
Advanced Computational Modeling for Deeper Mechanistic Understanding
To guide synthetic efforts and predict reactivity, advanced computational modeling is an indispensable tool. Future research should leverage quantum chemical calculations to gain a deeper understanding of the molecule's properties and reaction mechanisms.
Reaction Pathway Analysis: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for nucleophilic substitution and other transformations. This would allow for the determination of activation energies and the identification of transition states and intermediates, such as the Meisenheimer complex proposed in related systems. nih.govnih.gov
Predicting Reactivity: Computational models can predict the regioselectivity and stereoselectivity of reactions, helping to design experiments more efficiently. By calculating properties like electrostatic potential maps and frontier molecular orbitals, researchers can predict which sites are most susceptible to nucleophilic or electrophilic attack.
In Silico Design of Derivatives: Docking studies have been used to evaluate other oxazole derivatives. mdpi.com While excluding biological targets, similar computational techniques can be used to design this compound derivatives with specific photophysical or material properties, predicting how structural modifications would alter characteristics like absorption and emission spectra.
Integration with Flow Chemistry and Automated Synthesis
The synthesis of potentially energetic or highly reactive compounds like this compound can benefit significantly from modern synthesis technologies.
Flow Chemistry for Enhanced Safety and Control: Continuous flow reactors offer superior heat and mass transfer compared to batch processes. This allows for precise control over reaction temperatures and times, which is crucial when dealing with exothermic nitration reactions or highly reactive intermediates. The use of flow chemistry has been demonstrated for other activated aromatic systems, highlighting its potential applicability here. researchgate.net
Automated Synthesis for Library Generation: An automated synthesis platform could be developed to rapidly generate a library of 2-substituted-7-nitrobenzo[d]oxazole derivatives. By systematically varying the nucleophile that displaces the C2-chloro group, researchers could efficiently explore a wide chemical space to screen for new materials or catalysts.
Exploration of New Applications in Chemical Research (excluding biological/clinical)
Beyond its role as a synthetic intermediate, this compound and its derivatives hold promise in various areas of chemical research, leveraging the unique electronic properties of the nitrobenzoxazole core.
Development of Novel Fluorophores: The isomer 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a well-known fluorogenic reagent used to label and detect molecules. nih.govnih.govresearchgate.netnih.gov Future research should explore the photophysical properties of this compound and its derivatives. It is plausible that this scaffold could form the basis of new fluorescent probes with unique absorption/emission profiles, sensitivities to environmental polarity, or applications in materials science as photoluminescent components. nih.gov
Precursors for Advanced Materials: The rigid, electron-deficient structure of the 7-nitrobenzoxazole core makes it an attractive building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its derivatives could be investigated for their charge-transport properties.
Specialized Reagents in Organic Synthesis: Derivatives of this compound could be developed as novel reagents for chemical analysis or as activators in specific organic transformations. For example, its ability to react with thiols could be harnessed to create new thiol-detecting reagents. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-7-nitrobenzo[d]oxazole, and how can reaction conditions be optimized?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous heterocyclic compounds (e.g., benzothiazoles and oxazole derivatives) are synthesized via refluxing with chlorinating agents (e.g., chloroacetyl chloride) in polar aprotic solvents like DMSO, followed by purification via recrystallization . Optimization may involve adjusting reaction time (e.g., 12–18 hours), temperature (reflux conditions), and stoichiometry of nitro-substituted precursors. Yield improvements can be achieved by monitoring intermediates via TLC and using ice-water quenching to precipitate products .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of chlorine and nitro substituents, with characteristic shifts observed for aromatic protons (δ 7.2–8.4 ppm) and carbonyl groups . Infrared (IR) spectroscopy can validate functional groups (e.g., C-Cl stretching at ~750 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection, validated per ICH Q2(R1) guidelines, ensures purity (>98%) and identifies byproducts .
Q. How can researchers assess the biological activity of this compound derivatives?
- Methodological Answer : Pharmacological evaluations for analgesic or anti-inflammatory activity can follow protocols from benzothiazole Schiff base studies, including tail-flick tests and carrageenan-induced paw edema models in rodents . For antifungal activity, microdilution assays against Candida species or Aspergillus strains are recommended, with IC₅₀ values calculated using dose-response curves . Cellular assays (e.g., fluorescence-activated cell sorting) may elucidate mechanisms like kinase inhibition .
Advanced Research Questions
Q. What strategies mitigate contradictions in reported synthetic yields or biological activity data for nitro-substituted oxazoles?
- Methodological Answer : Discrepancies in yields may arise from solvent polarity (e.g., DMSO vs. ethanol), reaction scale, or purification methods. Systematic Design of Experiments (DoE) tools, such as factorial designs, can identify critical variables (e.g., temperature, catalyst loading) . For biological data, orthogonal assays (e.g., enzymatic vs. cellular) and meta-analyses of structural analogs (e.g., comparing nitro vs. methoxy substituents) help resolve inconsistencies .
Q. How can green chemistry principles improve the synthesis of this compound?
- Methodological Answer : Microwave-assisted synthesis reduces reaction times (from hours to minutes) and enhances regioselectivity in cyclization steps . Solvent-free conditions or deep eutectic solvents (DES) minimize waste, while ultrasound irradiation accelerates heterocycle formation via cavitation effects . Catalytic systems (e.g., Cu/Ag nanoparticles) improve atom economy in coupling reactions .
Q. What computational approaches predict the reactivity or binding affinity of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic sites on the oxazole ring . Molecular docking (e.g., AutoDock Vina) models interactions with targets like CDK4/6 kinases or fungal cytochrome P450 enzymes, guided by crystallographic data . QSAR models correlate substituent electronic parameters (Hammett σ) with biological activity .
Q. How does the nitro group influence the photophysical properties of this compound in fluorescent tagging applications?
- Methodological Answer : The nitro group’s electron-withdrawing nature enhances fluorescence quenching via photoinduced electron transfer (PET). However, reducing the nitro group to an amine (e.g., using Sn/HCl) generates a fluorescent derivative, as seen in NBD-Cl analogs . Time-resolved spectroscopy (e.g., TCSPC) measures excited-state lifetimes in solvent matrices, while nanoparticle interactions (e.g., with Ag NPs) can modulate emission via surface plasmon resonance .
Q. What are the stability challenges for this compound under storage or physiological conditions?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis at the oxazole ring’s oxygen atom. Storage under inert atmosphere (-20°C) in anhydrous DMSO or DMF is recommended . Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation products (e.g., nitro-reduction to amines or ring-opening metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
